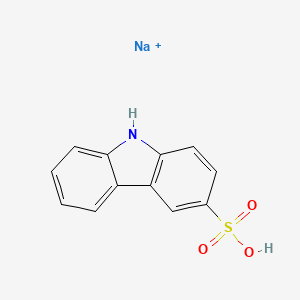
sodium;9H-carbazole-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their photochemical stability, thermal stability, and excellent charge transport properties. These characteristics make them valuable in various applications, including optoelectronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-3-sulfonic acid typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation at the 3-position of the carbazole ring.
Industrial Production Methods: In industrial settings, the production of 9H-carbazole-3-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: 9H-carbazole-3-sulfonic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 9H-carbazole-3-sulfonic acid into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The sulfonic acid group in 9H-carbazole-3-sulfonic acid can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide and alkyl halides are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Amino-carbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9H-carbazole-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers. It is also employed in the study of photochemical and electrochemical properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Wirkmechanismus
The mechanism of action of 9H-carbazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The sulfonic acid group enhances its solubility and reactivity, allowing it to effectively engage with its targets.
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, known for its photochemical stability and charge transport properties.
9H-Carbazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
9H-Carbazole-3-boronic acid: Contains a boronic acid group, used in cross-coupling reactions.
Uniqueness: 9H-carbazole-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
17352-62-4 |
|---|---|
Molekularformel |
C12H9NNaO3S+ |
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
sodium;9H-carbazole-3-sulfonic acid |
InChI |
InChI=1S/C12H9NO3S.Na/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12;/h1-7,13H,(H,14,15,16);/q;+1 |
InChI-Schlüssel |
XQYVMMRWXUCTJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
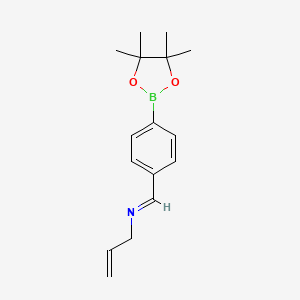
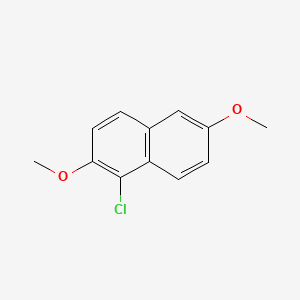
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)

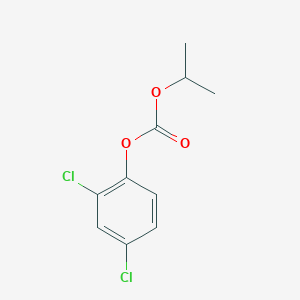


![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
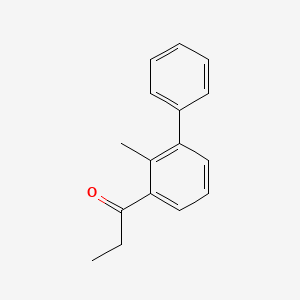
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
